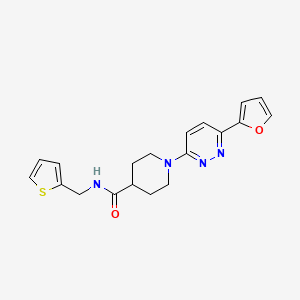

1-(6-(furan-2-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide

描述

The compound 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide is a heterocyclic small molecule featuring a pyridazine core substituted with a furan ring at the 6-position. The piperidine-4-carboxamide moiety is further functionalized with a thiophen-2-ylmethyl group. This structure combines electron-rich heterocycles (furan, thiophene) with a pyridazine scaffold, which is often associated with diverse pharmacological activities, including kinase inhibition or protease modulation .

属性

IUPAC Name |

1-[6-(furan-2-yl)pyridazin-3-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S/c24-19(20-13-15-3-2-12-26-15)14-7-9-23(10-8-14)18-6-5-16(21-22-18)17-4-1-11-25-17/h1-6,11-12,14H,7-10,13H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVLOCYRRJVRFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC2=CC=CS2)C3=NN=C(C=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Pyridazine Ring: Starting with a suitable precursor, such as a substituted hydrazine, the pyridazine ring is formed through a cyclization reaction.

Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Formation of the Piperidine Ring: The piperidine ring is synthesized through a reductive amination reaction.

Attachment of the Thiophene Ring: The thiophene ring is attached using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

化学反应分析

Types of Reactions

1-(6-(furan-2-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the furan and thiophene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学研究应用

-

Anticancer Potential :

- Recent studies have highlighted the anticancer properties of compounds similar to 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide. For instance, derivatives of pyridazine have shown significant inhibition against various cancer cell lines, with some exhibiting IC50 values in the nanomolar range. The mechanism often involves the modulation of key signaling pathways related to cell cycle regulation and apoptosis induction .

- Enzyme Inhibition :

- Antimicrobial Activity :

Synthetic Applications

- Organic Synthesis :

- Drug Design :

Case Studies

-

Study on Anticancer Activity :

- A recent investigation into the anticancer efficacy of pyridazine derivatives demonstrated that compounds with similar structures could inhibit the growth of HepG2 liver cancer cells significantly, with GI50 values ranging from 0.49 to 48 μM . This study emphasizes the potential of the target compound in anticancer drug development.

- Enzyme Inhibition Research :

作用机制

The mechanism of action of 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways such as signal transduction, gene expression modulation, or enzyme inhibition.

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Scaffold Variations

A key structural analog, 1-[6-(furan-2-yl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide (CAS: 1105233-56-4), replaces the thiophen-2-ylmethyl group with a thiazol-2-yl substituent. The molecular weight (355.41 g/mol) and formula (C17H17N5O2S) are comparable, but the thiazole variant may exhibit different solubility or target affinity due to its distinct heteroatom arrangement .

Another analog, 1-(5H,6H,7H-cyclopenta[c]pyridazin-3-yl)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide, replaces the furan-pyridazine core with a cyclopenta-fused pyridazine system. The pyrrolidinyl-pyrimidine substituent introduces conformational rigidity, which could enhance binding to deep hydrophobic pockets in enzymes.

Substituent Modifications and Activity Trends

- Benzimidazole Analog : The compound 1-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide (MW: 444.59 g/mol) replaces the pyridazine-furan moiety with a benzimidazole ring. It exhibits an IC50 of 60.8 nM, though the target is unspecified. The benzimidazole’s planar structure may improve π-π stacking interactions compared to the pyridazine-furan system, but the higher IC50 suggests reduced potency relative to other analogs in the same study .

- Halogenated Derivatives: Compounds like 1-[5-chloro-6-(4-chlorophenyl)-1,3-benzoxazol-2-yl]-N-[3-(hydroxymethyl)-cyclohexyl]-piperidine-4-carboxamide (MW: 502.4 g/mol) incorporate chlorine atoms and a benzoxazole core. The hydroxymethyl-cyclohexyl group introduces polarity, balancing hydrophobicity .

Pharmacological Potential of Piperidine-4-Carboxamide Derivatives

In , (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide demonstrates activity as a SARS-CoV-2 inhibitor. The fluorobenzyl and naphthyl groups provide steric bulk and hydrophobic interactions, contrasting with the smaller thiophen-2-ylmethyl and furan substituents in the target compound. This highlights the role of substituent size in modulating target engagement .

Structural and Pharmacokinetic Considerations

Table 1: Key Properties of Selected Analogs

*Estimated based on structural similarity.

生物活性

1-(6-(Furan-2-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes furan and thiophene moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-tubercular properties, supported by research findings and case studies.

Molecular Structure and Properties

The molecular formula of 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide is with a molecular weight of approximately 476.56 g/mol. The structure can be represented as follows:

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing furan and thiophene rings have been evaluated for their ability to inhibit cancer cell proliferation.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of various derivatives against human cancer cell lines, several compounds demonstrated promising activity. For example, compound 6e showed an IC50 value of 1.35 μM against HeLa cells, indicating potent cytotoxicity. The study also reported that these compounds induced apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated, particularly against bacterial strains. Compounds featuring furan and thiophene moieties have shown efficacy against various pathogens.

Table 1: Antimicrobial Activity Data

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide | Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 15.0 μg/mL | |

| Mycobacterium tuberculosis | 5.0 μg/mL |

The data suggest that this compound could serve as a lead structure for developing new antimicrobial agents .

Anti-Tubercular Activity

The anti-tubercular activity of similar compounds has been extensively studied, with promising results indicating potential effectiveness against Mycobacterium tuberculosis.

Research Findings

In a comparative study, several derivatives were synthesized and tested for their anti-tubercular activity. The most active compounds exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra. Notably, compound 6e was highlighted for its low cytotoxicity on human embryonic kidney (HEK293) cells while maintaining significant anti-tubercular activity .

常见问题

Basic: What are the typical synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, starting with coupling the pyridazine-furan core to the piperidine-carboxamide scaffold. Key steps include:

- Nucleophilic substitution to attach the furan-pyridazine moiety to the piperidine ring (reflux in DMF or acetic acid) .

- Amide bond formation between the piperidine-4-carboxamide and thiophen-2-ylmethylamine using coupling agents like EDCI/HOBt .

- Purification via column chromatography or recrystallization to isolate the final product .

Optimization focuses on solvent choice (polar aprotic solvents enhance reactivity), temperature control (reflux vs. room temperature), and catalyst selection (e.g., triethylamine for acid scavenging) .

Advanced: How can researchers resolve contradictory bioactivity data across studies?

Discrepancies may arise from:

- Assay variability (e.g., cell line specificity, enzyme isoforms) .

- Compound purity (trace solvents or unreacted intermediates can skew results) .

- Solubility differences (DMSO vs. aqueous buffers affecting bioavailability) .

Methodological solutions : - Validate purity using HPLC (>95%) and NMR (confirm absence of extraneous peaks) .

- Standardize assays (e.g., consistent cell passage numbers, buffer systems) .

- Perform dose-response curves to compare IC50 values under identical conditions .

Basic: Which spectroscopic techniques are critical for structural confirmation?

- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for furan/thiophene), piperidine CH2 groups (δ 1.5–3.0 ppm), and amide NH (δ ~8.0 ppm) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and aromatic C-H bending .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragment patterns .

Advanced: How can computational modeling guide SAR studies for this compound?

- Molecular docking : Predict binding modes to targets (e.g., kinase domains) using AutoDock or Schrödinger .

- QSAR models : Correlate substituent effects (e.g., furan vs. thiophene) with bioactivity data from analogs .

- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .

Example: Replacing furan with bulkier substituents may improve hydrophobic interactions but reduce solubility .

Basic: What strategies ensure compound stability during storage?

- Store under inert gas (N2/Ar) at –20°C to prevent oxidation/hydrolysis .

- Use amber vials to avoid photodegradation of thiophene/furan moieties .

- Monitor stability via periodic HPLC analysis (e.g., degradation peaks >5% warrant repurification) .

Advanced: How can reaction mechanisms be elucidated for key synthetic steps?

- Isotopic labeling : Track 13C/15N incorporation during amide bond formation via NMR .

- Kinetic studies : Vary reagent stoichiometry to identify rate-limiting steps (e.g., SN2 vs. SN1 pathways) .

- In-situ monitoring : Use FT-IR or Raman spectroscopy to detect intermediates .

Basic: What in vitro assays are suitable for initial bioactivity screening?

- Enzyme inhibition : Kinase assays (e.g., EGFR, CDK2) using fluorescence-based substrates .

- Cytotoxicity : MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Antiviral activity : Plaque reduction assays against RNA viruses (e.g., influenza) .

Advanced: How can researchers address low yields in the final coupling step?

- Troubleshooting :

- Ensure anhydrous conditions to prevent hydrolysis of activated intermediates .

- Screen alternative coupling agents (e.g., HATU vs. EDCI) .

- Optimize stoichiometry (1.2–1.5 equivalents of amine nucleophile) .

- Real-time monitoring : Use LC-MS to detect byproducts (e.g., dimerization) .

Basic: How is crystallographic data utilized for structural validation?

- X-ray diffraction : Resolve piperidine chair conformation and amide planarity using SHELX .

- Cambridge Structural Database (CSD) : Compare bond lengths/angles with analogous carboxamides .

Advanced: What strategies improve oral bioavailability for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。